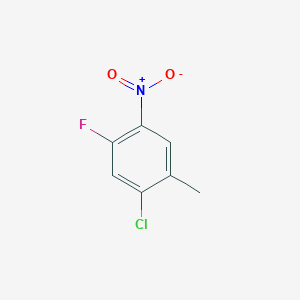

2-Chloro-4-fluoro-5-nitrotoluene

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-chloro-5-fluoro-2-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVJHZWHPLOEAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60435612 | |

| Record name | 2-Chloro-4-fluoro-5-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112108-73-3 | |

| Record name | 2-Chloro-4-fluoro-5-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-fluoro-5-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 2-Chloro-4-fluoro-5-nitrotoluene

This technical guide provides a comprehensive overview of the core physical and chemical properties, synthesis, reactivity, and applications of 2-Chloro-4-fluoro-5-nitrotoluene. The information is intended for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.

Core Properties

This compound is a substituted aromatic compound with the chemical formula C₇H₅ClFNO₂.[1] It presents as a colorless to pale yellow or green crystalline solid.[2][3][4] This compound is slightly soluble in water but soluble in organic solvents like ethanol, ether, and benzene.[2][5]

Physical and Chemical Data

The table below summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅ClFNO₂ | [1] |

| Molecular Weight | 189.57 g/mol | [1] |

| Appearance | White to Yellow to Green powder to crystal | [3] |

| Melting Point | 38.0 to 42.0 °C | [3] |

| Boiling Point | Not explicitly available | |

| Solubility | Slightly soluble in water | [2][5] |

| CAS Number | 112108-73-3 | [1] |

Synthesis and Experimental Protocols

The primary synthesis route for this compound is through the nitration of a 2-chloro-4-fluorotoluene derivative. A common precursor is 2-chloro-4-fluorobenzotrichloride, which is synthesized via photochlorination of 2-chloro-4-fluorotoluene.[6]

Synthesis of 2-Chloro-4-fluoro-5-nitrobenzotrichloride

This method describes the efficient synthesis of a direct precursor to the title compound's derivatives.

Experimental Protocol:

-

Preparation of Mixed Acid: A mixture of concentrated sulfuric acid (98%) and concentrated nitric acid (98%) is prepared in a 1:1 mass ratio.[7]

-

Nitration Reaction: 2-chloro-4-fluorobenzotrichloride is added dropwise to the mixed acid under stirring. The reaction temperature is maintained between -2°C and 2°C. The addition is typically carried out over 1.5 hours.[7]

-

Quenching: After the addition is complete, the reaction mixture is kept at the same temperature for an additional 10 minutes. The nitrated material is then slowly added to an ice-water mixture with stirring to quench the reaction.[7]

-

Product Isolation: The resulting solid product is isolated by suction filtration using a circulating water vacuum pump.[7]

-

Purification: The collected solid is washed and dried to yield the final product.[7]

This process has reported yields of approximately 98% with a purity of around 92%.[7]

Chemical Reactivity

The reactivity of this compound is largely dictated by the interplay of its functional groups. The nitro group is strongly electron-withdrawing, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). In SNAr reactions, fluorine is a significantly better leaving group than chlorine, a principle that is crucial in designing synthetic routes involving this molecule.[8] The electron-withdrawing effect of the fluorine atom also helps to stabilize the negatively charged Meisenheimer complex intermediate formed during the rate-determining step of the SNAr mechanism.[8]

The methyl group can be oxidized to a carboxylic acid, and the nitro group can be reduced to an amine, providing further avenues for synthetic transformations.[9]

Spectroscopic Data

-

FTIR and Raman: FTIR and Raman spectra for this compound are available and can be accessed through specialized databases.[10]

-

Mass Spectrometry: Predicted mass-to-charge ratios (m/z) for various adducts have been calculated. For the protonated molecule ([M+H]⁺), the predicted m/z is 190.00656.[11]

-

NMR: While specific ¹H and ¹³C NMR data for this compound is not published, data for the related compound 2-fluoro-5-nitrotoluene shows characteristic aromatic proton signals between 7.1 and 8.2 ppm and a methyl proton signal around 2.4 ppm.[12] Similar shifts would be expected for the title compound, with additional coupling patterns due to the chlorine atom.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a variety of fine chemicals, with significant applications in the pharmaceutical and agrochemical industries.

-

Pharmaceutical Development: This compound serves as a key building block in the synthesis of various pharmaceuticals, notably in the development of anti-cancer agents and antibiotics.[13]

-

Agrochemicals: It is utilized in the formulation of herbicides and pesticides, contributing to improved crop protection and yield.[13]

-

Dyes and Pigments: It is also used as an intermediate in the manufacturing of dyes and pigments.[2]

Safety and Handling

This compound is a toxic substance that can cause irritation and damage to the skin and eyes.[2] It is classified as a combustible solid.[14] Appropriate personal protective equipment, including chemical-resistant gloves, protective clothing, and eye protection, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area.[2] It is also important to prevent its release into the environment, as it may pose an ecological risk.[2]

References

- 1. chemscene.com [chemscene.com]

- 2. chembk.com [chembk.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. labproinc.com [labproinc.com]

- 5. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 7. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap [eureka.patsnap.com]

- 8. benchchem.com [benchchem.com]

- 9. Page loading... [guidechem.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. PubChemLite - this compound (C7H5ClFNO2) [pubchemlite.lcsb.uni.lu]

- 12. 2-Fluoro-5-nitrotoluene(455-88-9) 1H NMR spectrum [chemicalbook.com]

- 13. chemimpex.com [chemimpex.com]

- 14. This compound | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 2-Chloro-4-fluoro-5-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4-fluoro-5-nitrotoluene, a key chemical intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details its molecular structure, physicochemical properties, a representative synthetic protocol, and its applications in modern research and development.

Molecular Structure and Properties

This compound is an aromatic organic compound. Its structure consists of a toluene core substituted with a chlorine atom at the second position, a fluorine atom at the fourth position, and a nitro group at the fifth position.

The molecular properties are summarized in the table below:

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClFNO₂ | [1][2] |

| Molecular Weight | 189.57 g/mol | [1][3] |

| CAS Number | 112108-73-3 | [1][3] |

| Appearance | Colorless to pale yellow crystalline solid | [2] |

| SMILES String | CC1=C(Cl)C=C(F)C(--INVALID-LINK--=O)=C1 | [1] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol. | [2] |

Applications in Research and Drug Development

This compound serves as a crucial building block in organic synthesis. Its functional groups—chloro, fluoro, and nitro—offer versatile reactivity for constructing more complex molecules.

-

Pharmaceutical Synthesis: It is utilized as a reagent in the synthesis of potent and selective anaplastic lymphoma kinase (ALK) inhibitors, which are targeted therapies for certain types of cancer[3]. The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates.

-

Agrochemical Development: This compound is a precursor for the synthesis of herbicides[2][3]. For instance, it is a starting material for 2-chloro-4-fluoro-5-nitrobenzoic acid, an intermediate in the production of the herbicide saflufenacil[4].

-

Fine Chemical Intermediate: It is also employed in the manufacturing of dyes and pigments[2].

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound via the nitration of 2-chloro-4-fluorotoluene. This method is adapted from established procedures for the nitration of similar aromatic compounds[4][5].

Materials:

-

2-chloro-4-fluorotoluene

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (98%)

-

Ice-water mixture

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Preparation of Nitrating Mixture: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully prepare the mixed acid by adding concentrated nitric acid to concentrated sulfuric acid in a 1:1 mass ratio. The addition should be performed slowly while cooling the flask in an ice bath to maintain a low temperature.

-

Nitration Reaction: Cool the prepared mixed acid to 0-5 °C. Slowly add 2-chloro-4-fluorotoluene dropwise to the stirred mixed acid via the dropping funnel. The reaction is exothermic, so the rate of addition should be controlled to maintain the internal temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at a controlled temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a vigorously stirred ice-water mixture to quench the reaction. A solid precipitate of the crude product should form.

-

Work-up and Extraction:

-

Filter the precipitated solid and wash it with cold water until the washings are neutral.

-

Alternatively, the product can be extracted from the aqueous mixture using an organic solvent like dichloromethane.

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to obtain a product of high purity.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis of this compound and a general representation of its role as a building block in further chemical synthesis.

Caption: Synthetic pathway for this compound.

Caption: Role as an intermediate in chemical synthesis.

References

- 1. chemscene.com [chemscene.com]

- 2. chembk.com [chembk.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 5. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap [eureka.patsnap.com]

Spectroscopic Analysis of 2-Chloro-4-fluoro-5-nitrotoluene: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 2-Chloro-4-fluoro-5-nitrotoluene. Designed for researchers, scientists, and professionals in drug development, this document outlines expected spectroscopic features and detailed experimental protocols. Due to the limited availability of direct experimental spectra for this compound, this guide leverages data from structurally analogous compounds to predict and interpret its spectroscopic profile.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound based on the analysis of related compounds, including 2-chloro-4-fluorotoluene, 2-fluoro-5-nitrotoluene, and 2-fluoro-4-nitrotoluene.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| H-3 | 7.5 - 7.8 | d | J(H-F) = ~7-9 |

| H-6 | 7.2 - 7.4 | s | - |

| CH₃ | 2.4 - 2.6 | s | - |

Note: The chemical shifts are estimations and may vary based on the actual experimental conditions.

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 (C-CH₃) | 130 - 135 |

| C-2 (C-Cl) | 125 - 130 |

| C-3 (C-H) | 115 - 120 (d, J(C-F) = ~20-25 Hz) |

| C-4 (C-F) | 155 - 160 (d, J(C-F) = ~240-250 Hz) |

| C-5 (C-NO₂) | 145 - 150 |

| C-6 (C-H) | 120 - 125 |

| CH₃ | 15 - 20 |

Note: The chemical shifts are estimations and may vary based on the actual experimental conditions. The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1340 - 1370 | Strong |

| C=C Aromatic Stretch | 1600 - 1450 | Medium-Strong |

| C-F Stretch | 1250 - 1100 | Strong |

| C-Cl Stretch | 800 - 600 | Medium-Strong |

| C-H bend (oop) | 900-800 | Medium-Strong |

Mass Spectrometry Data

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺. Due to the presence of chlorine, an isotopic peak at [M+2]⁺ with an intensity of approximately one-third of the molecular ion peak is anticipated. Common fragmentation patterns for nitrotoluenes include the loss of OH, NO, and NO₂ groups. The presence of the nitro group ortho to the methyl group may lead to a pronounced loss of an OH radical[1].

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle.

-

Mix the ground sample with about 100-200 mg of dry potassium bromide (KBr) powder. KBr is IR-transparent and serves as a matrix.

-

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a clear, transparent pellet.

-

Place the KBr pellet in the sample holder of the FTIR instrument for analysis.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

A background spectrum of a blank KBr pellet is recorded and automatically subtracted from the sample spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

A small amount of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

-

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Data Acquisition for ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: A spectral window of approximately 12-16 ppm is used.

-

Number of Scans: 8-16 scans.

-

Relaxation Delay: 1-2 seconds.

-

-

Data Acquisition for ¹³C NMR:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Spectral Width: A spectral window of approximately 200-220 ppm.

-

Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements.

-

Data Acquisition (EI-MS):

-

Ionization Energy: Typically 70 eV.

-

Mass Range: A scan range of m/z 50-500 is generally sufficient for small molecules.

-

The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Chloro-4-fluoro-5-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-chloro-4-fluoro-5-nitrotoluene. Due to the limited availability of specific experimental data for this compound, this document focuses on a theoretical prediction of the spectra based on established principles of NMR spectroscopy and the known effects of its constituent functional groups. This guide also outlines a standard experimental protocol for the acquisition of NMR data for similar small molecules.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electronic effects of the chloro, fluoro, and nitro substituents on the aromatic ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.5 - 7.8 | Doublet | ~2-3 Hz (⁴JH-F) |

| H-6 | 7.9 - 8.2 | Doublet | ~8-9 Hz (³JH-F) |

| CH₃ | 2.4 - 2.6 | Singlet | N/A |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show signals for each of the seven carbon atoms in this compound. The chemical shifts are predicted based on the substituent effects on the aromatic ring and the characteristic shift of the methyl group. The carbon atoms directly bonded to fluorine will exhibit splitting due to C-F coupling.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C-1 | 135 - 140 | Doublet | ~3-5 Hz (³JC-F) |

| C-2 | 125 - 130 | Doublet | ~20-25 Hz (²JC-F) |

| C-3 | 115 - 120 | Doublet | ~25-30 Hz (²JC-F) |

| C-4 | 155 - 160 | Doublet | ~250-260 Hz (¹JC-F) |

| C-5 | 140 - 145 | Doublet | ~8-10 Hz (³JC-F) |

| C-6 | 120 - 125 | Doublet | ~3-5 Hz (⁴JC-F) |

| CH₃ | 15 - 20 | Singlet | N/A |

Experimental Protocols

A general methodology for acquiring high-resolution ¹H and ¹³C NMR spectra for a small organic molecule like this compound is provided below.

1. Sample Preparation

-

Sample Quantity: For a standard ¹H NMR spectrum, 5-25 mg of the compound is typically required. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is often necessary to obtain a good signal-to-noise ratio in a reasonable time.[1]

-

Solvent: The sample should be dissolved in 0.6-0.7 mL of a deuterated solvent.[1] A common choice is chloroform-d (CDCl₃) due to its good dissolving power for many organic compounds and its single residual proton peak at approximately 7.26 ppm. Other potential solvents include DMSO-d₆, acetone-d₆, or benzene-d₆, depending on the solubility of the compound.[1][2]

-

NMR Tube: A standard 5 mm outer diameter NMR tube should be used.[2] The tube should be clean and free from any scratches or defects.

-

Internal Standard: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm). However, for many modern spectrometers, the residual solvent peak is used for calibration.

2. NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The homogeneity of the magnetic field is then optimized through a process called shimming to obtain sharp spectral lines.

-

¹H NMR Acquisition Parameters (Example):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A range of -2 to 12 ppm is generally adequate for most organic molecules.

-

-

¹³C NMR Acquisition Parameters (Example):

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width (sw): A range of 0 to 220 ppm is standard for most organic compounds.

-

3. Data Processing

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.

-

Phase Correction: The phase of the spectrum is manually or automatically adjusted to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the residual solvent peak or the TMS signal.

-

Integration: For ¹H NMR spectra, the area under each peak is integrated to determine the relative number of protons.

-

Peak Picking: The chemical shifts of the peaks are determined.

Visualizations

The following diagrams illustrate the molecular structure, predicted spin-spin coupling interactions, and a general workflow for an NMR experiment.

Caption: Molecular structure of this compound.

Caption: Predicted major spin-spin coupling interactions.

Caption: General workflow of an NMR experiment.

References

Interpreting the Mass Spectrum of 2-Chloro-4-fluoro-5-nitrotoluene: A Technical Guide

This in-depth technical guide provides a theoretical interpretation of the mass spectrum of 2-chloro-4-fluoro-5-nitrotoluene, a compound utilized in the synthesis of herbicides and potent anaplastic lymphoma kinase inhibitors for anti-tumor treatments.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The interpretation is based on the fundamental principles of mass spectrometry and known fragmentation patterns of related nitroaromatic compounds.

Molecular Structure and Properties

This compound is an organic compound with the chemical formula C₇H₅ClFNO₂ and a molecular weight of 189.57 g/mol .[2] Its structure consists of a toluene ring substituted with a chlorine atom, a fluorine atom, and a nitro group.

Theoretical Mass Spectrum Data

The following table summarizes the theoretical mass-to-charge ratios (m/z) and proposed ionic fragments for this compound under electron ionization (EI) conditions. The relative abundances are estimated based on the predicted stability of the fragment ions.

| m/z | Proposed Fragment Ion | Proposed Structure | Relative Abundance (Estimated) |

| 189/191 | [C₇H₅ClFNO₂]⁺ | Molecular Ion | High |

| 172/174 | [C₇H₅ClFNO]⁺ | [M-OH]⁺ | Moderate |

| 159/161 | [C₇H₅ClFN]⁺ | [M-NO₂]⁺ | Moderate |

| 143/145 | [C₆H₃ClFN]⁺ | [M-NO₂-CH₃]⁺ | Low |

| 125 | [C₆H₃ClF]⁺ | [M-NO₂-CH₃-N]⁺ | Moderate |

| 99 | [C₅H₃F]⁺ | Tropylium-like ion | Moderate |

Note on Isotopic Peaks: The presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) will result in characteristic M+2 peaks for all chlorine-containing fragments. For instance, the molecular ion will appear as a pair of peaks at m/z 189 and 191 with a relative intensity ratio of approximately 3:1.

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion [M]⁺. The primary fragmentation pathways are predicted to involve the loss of the functional groups, particularly the nitro group and the methyl group.

A key fragmentation mechanism for nitroaromatic compounds, especially those with a substituent ortho to the nitro group, is the loss of a hydroxyl radical (•OH) via an "ortho effect." Although the methyl group in this compound is not strictly ortho to the nitro group, intramolecular hydrogen abstraction from the methyl group by the nitro group can lead to the formation of a stable ion at m/z 172/174.

Another significant fragmentation pathway is the cleavage of the C-N bond, resulting in the loss of a nitro radical (•NO₂) to form an ion at m/z 159/161. Subsequent fragmentation of this ion can occur through the loss of the methyl group and further rearrangements.

The following diagram illustrates the proposed fragmentation pathways:

Experimental Protocol: Electron Ionization Mass Spectrometry

The following provides a general methodology for the analysis of this compound using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization (EI) source.

4.1. Sample Preparation

A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or methanol. The concentration should be optimized to avoid saturation of the detector, typically in the range of 10-100 µg/mL.

4.2. Gas Chromatography (GC)

-

Injector: Split/splitless injector, operated in splitless mode for high sensitivity. Injector temperature: 250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

4.3. Mass Spectrometry (MS)

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1000 amu/s.

The following diagram outlines the experimental workflow:

References

An In-depth Technical Guide to the Material Safety of 2-Chloro-4-fluoro-5-nitrotoluene

This technical guide provides a comprehensive overview of the material safety data for 2-Chloro-4-fluoro-5-nitrotoluene, catering to researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical suppliers.

Chemical Identification and Physical Properties

This compound is a substituted aromatic compound with the chemical formula C₇H₅ClFNO₂.[1] It is primarily used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments.[2][3][4]

Table 1: Physical and Chemical Properties

| Property | Value | References |

| Molecular Formula | C₇H₅ClFNO₂ | [1] |

| Molecular Weight | 189.57 g/mol | [1] |

| CAS Number | 112108-73-3 | [1] |

| Appearance | White to yellow to green powder or crystalline solid | [2][5][6] |

| Melting Point | 38 - 42 °C | [3] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and benzene.[2] | [2] |

| Storage Temperature | Room temperature, sealed in a dry environment.[1][2] | [1][2] |

Hazard Identification and Classification

This chemical is considered a hazardous substance and requires careful handling.[2] The primary hazards are related to its toxicity upon exposure.

Table 2: Hazard Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

This classification is based on data for the related compound 2-Chloro-5-nitrotoluene and should be used as a precautionary guideline.

Hazard Statements:

-

Harmful if swallowed, in contact with skin, or if inhaled.[7]

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause damage to organs through prolonged or repeated exposure.

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of 2-chloro-4-fluorotoluene. The following is a general protocol derived from patent literature:

Materials:

-

2-chloro-4-fluorotoluene

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (98%)

-

Ice-water mixture

-

Four-necked flask, dropping funnel, stirrer, vacuum filtration apparatus

Procedure:

-

Prepare a mixed acid solution by combining equal masses of concentrated sulfuric acid and concentrated nitric acid.

-

Place the mixed acid into a four-necked flask equipped with a stirrer and a dropping funnel containing 2-chloro-4-fluorotoluene.

-

While stirring, slowly add the 2-chloro-4-fluorotoluene from the dropping funnel into the mixed acid. Maintain the reaction temperature between -2°C and 2°C.

-

After the addition is complete, continue stirring for a short period (e.g., 10 minutes) to ensure the reaction goes to completion.

-

Pour the reaction mixture into an ice-water mixture to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the product with water and dry to obtain this compound.

Note: This is a generalized protocol and should be optimized for specific laboratory conditions. Appropriate safety precautions must be taken when handling concentrated acids.

Toxicological Information

Given its chemical structure as a halogenated aromatic nitro compound, this compound is anticipated to have an irritating and damaging effect on the skin and eyes.[2] It is classified as a toxic substance.[2]

Signaling Pathways and Experimental Workflows

Information regarding specific signaling pathways affected by this compound is not currently available. The primary focus of existing literature is on its synthesis and use as a chemical intermediate.

The following diagrams illustrate the general workflow for the synthesis of this compound and a logical decision-making process for handling exposure incidents based on available safety data.

Caption: A generalized workflow for the synthesis of this compound.

Caption: A decision-making workflow for responding to an exposure event.

Handling, Storage, and Disposal

Handling:

-

Use in a well-ventilated area or under a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from heat and sources of ignition.

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

-

Do not allow the product to enter drains or waterways.[2]

First-Aid Measures

General Advice: In case of accidental contact or inhalation, seek medical attention immediately.[2]

Table 3: First-Aid Procedures

| Exposure Route | First-Aid Measure | References |

| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Keep the affected person warm and at rest. Get medical attention as soon as possible. | [9] |

| Skin Contact | Immediately wash the contaminated skin with plenty of soap and water.[5][10] Remove contaminated clothing and wash it before reuse.[10] If skin irritation persists, seek medical advice. | [5][10] |

| Eye Contact | Immediately wash (irrigate) the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper lids.[9] Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.[9] | [9] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell. |

Fire-Fighting Measures

Extinguishing Media:

-

Use dry chemical, carbon dioxide (CO₂), water spray, fog, or regular foam.[8]

Specific Hazards:

-

Combustible solid.

-

Fire may produce irritating, corrosive, and/or toxic gases.[8]

Protective Equipment:

-

Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Ecological Information

This substance is potentially toxic to aquatic life with long-lasting effects. It should be prevented from entering soil and water systems.[2]

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS). Users should consult the official SDS from the supplier before handling this chemical and adhere to all prescribed safety protocols. The toxicological information is based on related compounds and should be interpreted with caution.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap [eureka.patsnap.com]

- 3. chemscene.com [chemscene.com]

- 4. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 5. quora.com [quora.com]

- 6. CN111848406A - A kind of preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde - Google Patents [patents.google.com]

- 7. NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN114507142A - A kind of preparation technology of 2-chloro-4-fluoro-5-nitrobenzaldehyde - Google Patents [patents.google.com]

- 9. chembk.com [chembk.com]

- 10. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safe Handling and Storage of 2-Chloro-4-fluoro-5-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in laboratory and drug development settings. The information provided is synthesized from available chemical data and general safety protocols for hazardous materials. A complete Safety Data Sheet (SDS) for 2-Chloro-4-fluoro-5-nitrotoluene was not available at the time of writing; therefore, some recommendations are based on data for structurally similar compounds and established laboratory safety principles. Always consult with your institution's Environmental Health and Safety (EHS) department and refer to any available specific safety documentation before handling this chemical.

Introduction

This compound is a halogenated nitroaromatic compound with applications as a reagent in the synthesis of various organic molecules, including potent and selective anaplastic lymphoma kinase (ALK) inhibitors for anti-tumor treatment and in the development of herbicides. Its chemical structure, featuring chloro, fluoro, and nitro functional groups, suggests that it should be handled with care due to potential toxicity and reactivity. This guide provides a comprehensive overview of the safe handling and storage protocols for this compound to minimize risks in a research and development environment.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is the first step in safe handling. The following table summarizes the known data for this compound.

| Property | Value | Reference |

| Chemical Name | This compound | N/A |

| Synonym(s) | 1-Chloro-5-fluoro-2-methyl-4-nitrobenzene | [1] |

| CAS Number | 112108-73-3 | [1] |

| Molecular Formula | C₇H₅ClFNO₂ | [1] |

| Molecular Weight | 189.57 g/mol | [1] |

| Appearance | Colorless to pale yellow crystalline solid | [2] |

| Purity | ≥98% | [1] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and benzene.[2] | N/A |

| Storage Class | 11 - Combustible Solids | [3] |

Hazard Identification and Toxicological Information

While specific toxicological data for this compound is limited, it is classified as a toxic and irritating substance.[2] Based on data for similar nitroaromatic and halogenated compounds, the following hazards should be anticipated.

| Hazard | Description |

| Acute Toxicity | Expected to be harmful if swallowed, in contact with skin, or if inhaled. |

| Skin Corrosion/Irritation | Likely to cause skin irritation.[2] |

| Eye Damage/Irritation | Likely to cause serious eye irritation.[2] |

| Respiratory Sensitization | May cause respiratory irritation upon inhalation of dust. |

| Carcinogenicity/Mutagenicity | No data available. Handle as a potential carcinogen/mutagen until proven otherwise. |

| Environmental Hazards | Poses a potential ecological risk and should be prevented from entering soil and water.[2] |

Note: This information is extrapolated from general knowledge of similar chemical structures and should be treated with caution. All handling should be performed in a manner that minimizes exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the minimum required PPE.

| Body Part | Required PPE | Specifications |

| Eyes/Face | Safety goggles and face shield | ANSI Z87.1 compliant. A face shield is required when there is a risk of splashing or aerosolization. |

| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and replace immediately if contaminated or damaged. |

| Body | Laboratory coat | Flame-resistant lab coat worn over long pants and closed-toe shoes. |

| Respiratory | NIOSH-approved respirator | Required when handling outside of a certified chemical fume hood or when aerosolization is likely. The type of respirator and cartridge should be selected based on a formal risk assessment. |

Experimental Protocols: Safe Handling Procedures

Adherence to strict protocols is essential to minimize exposure and prevent accidents.

Weighing and Dispensing

-

Preparation:

-

Conduct all weighing and dispensing activities within a certified chemical fume hood to control airborne powders.

-

Ensure the work area is clean and free of clutter.

-

Have all necessary equipment (spatulas, weigh boats, containers) readily available.

-

Don all required PPE as outlined in Section 4.0.

-

-

Procedure:

-

Place a tared weigh boat on the analytical balance inside the fume hood.

-

Carefully open the container of this compound, avoiding any sudden movements that could generate dust.

-

Use a clean, dedicated spatula to transfer the desired amount of the solid to the weigh boat.

-

Once the desired weight is obtained, securely close the primary container.

-

Record the weight and proceed with the next step of the experimental workflow.

-

Dissolving and Transferring

-

Preparation:

-

Perform all dissolving and transferring operations within a chemical fume hood.

-

Select a solvent in which this compound is soluble (e.g., ethanol, ether, benzene).[2]

-

Use appropriate glassware that is clean, dry, and free of any cracks or defects.

-

-

Procedure:

-

Add the weighed this compound to the selected glassware.

-

Slowly add the solvent to the solid, stirring gently to facilitate dissolution. Avoid splashing.

-

Once dissolved, the solution can be transferred to the reaction vessel using a clean pipette or by carefully pouring.

-

Rinse the original container with a small amount of the solvent and add the rinsing to the reaction vessel to ensure a complete transfer.

-

Storage Protocols

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.

| Storage Condition | Requirement |

| Temperature | Store at room temperature.[1] |

| Location | Store in a dry, well-ventilated area away from direct sunlight and heat sources. |

| Container | Keep in a tightly sealed, clearly labeled container. |

| Incompatibilities | Store away from strong oxidizing agents and other incompatible materials. A full compatibility study has not been performed, so segregation from other chemical classes is a prudent measure. |

| Ventilation | Ensure the storage area has adequate ventilation. |

Spill and Emergency Procedures

Spill Response

In the event of a spill, follow the established emergency procedures for your facility. The following is a general guideline for a small, contained spill of solid this compound.

-

Alert Personnel: Immediately notify others in the vicinity of the spill.

-

Evacuate: If the spill is large or if there is a risk of significant airborne dust, evacuate the immediate area.

-

Assess the Situation: From a safe distance, assess the extent of the spill and any immediate hazards.

-

Don PPE: If the spill is manageable, don the appropriate PPE, including respiratory protection.

-

Containment: Cover the spill with a dry, inert absorbent material such as sand or vermiculite to prevent the powder from becoming airborne.

-

Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container. Avoid creating dust.

-

Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

-

Waste Disposal: Dispose of the hazardous waste according to your institution's EHS guidelines.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill clean-up materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific procedures.

Visualizations

Experimental Workflow for Handling

Caption: Workflow for handling this compound.

Spill Response Decision Tree

References

An In-depth Technical Guide to the Thermodynamic Stability of Substituted Nitrotoluenes

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the thermodynamic stability of substituted nitrotoluenes, crucial for the safe handling, storage, and application of these energetic materials. It consolidates quantitative data, details experimental methodologies, and visualizes key processes and relationships to serve as a vital resource for professionals in relevant fields.

Introduction to Thermodynamic Stability of Nitrotoluenes

Substituted nitrotoluenes are a class of aromatic compounds characterized by a toluene backbone with one or more nitro (-NO₂) groups. Their thermodynamic stability is a critical parameter that dictates their potential energy, reactivity, and decomposition behavior. Understanding these properties is paramount, particularly for di- and trinitrated isomers like Dinitrotoluene (DNT) and Trinitrotoluene (TNT), which are widely used as energetic materials.[1][2]

The stability of these compounds is influenced by the number and position of the nitro groups on the benzene ring. These electron-withdrawing groups destabilize the molecule, and their increasing number generally leads to lower thermal stability. The decomposition of nitrotoluenes can be initiated by thermal energy, shock, or impact, proceeding through complex reaction mechanisms that involve bond scission and the formation of radical species.[3][4] This guide explores the key thermochemical properties and decomposition pathways that define the stability of these important chemical entities.

Quantitative Thermodynamic Data

The thermodynamic properties of nitrotoluene isomers have been determined through various experimental and computational methods. The following tables summarize key data points, including enthalpies of formation, vaporization, and decomposition parameters, to facilitate comparison across different substituted compounds.

Thermochemical Properties of Mononitrotoluenes

The stability and energy content of mononitrotoluene isomers can be effectively compared using their standard enthalpies of formation and vaporization. These values, determined through high-precision combustion calorimetry and the transpiration method for vapor pressure measurement, serve as reliable benchmarks.[5]

| Compound | Formula | State (298.15 K) | Molar Enthalpy of Formation (ΔfH°_liquid) (kJ/mol) | Molar Enthalpy of Formation (ΔfH°_gas) (kJ/mol) | Molar Enthalpy of Vaporization (ΔvapH°) (kJ/mol) | Reference |

| 2-Nitrotoluene | C₇H₇NO₂ | Liquid | -18.7 ± 1.6 | 41.6 ± 1.7 | 60.3 ± 0.5 | [5] |

| 3-Nitrotoluene | C₇H₇NO₂ | Liquid | -40.5 ± 1.3 | 21.6 ± 1.4 | 62.1 ± 0.4 | [5] |

| 4-Nitrotoluene | C₇H₇NO₂ | Crystal | -63.6 ± 1.2 | 21.0 ± 1.4 | 84.6 ± 0.7 (sublimation) | [5] |

Decomposition Properties of Nitro-Substituted Toluenes

Decomposition temperature and energy are critical indicators of thermal stability. These parameters are often measured using techniques like Differential Scanning Calorimetry (DSC), which records the heat flow associated with thermal events.[6][7] For highly energetic materials like TNT, specialized apparatus such as the One-Dimensional Time to Explosion (ODTX) is used to determine kinetic information under confinement.[8]

| Compound | Common Name | Key Decomposition Parameters | Method | Reference |

| 2-Nitrotoluene | 2-NT | Activation Energy (Ea): 61.47 - 67.0 kcal/mol | Gas Phase Kinetics | [4] |

| 4-Nitrotoluene | 4-NT | Decomposition Energy: 3.52 kJ/g; Peak Temperature: 409 °C | Micro DSC | [6] |

| 2,4,6-Trinitrotoluene | TNT | Time to Explosion: Highly dependent on temperature and purity | ODTX | [8] |

Experimental Protocols

The accurate determination of thermodynamic stability relies on a suite of specialized experimental and computational techniques. This section details the methodologies for the key experiments cited.

Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[9] It is used to identify thermal events like melting and decomposition, and to quantify the enthalpy changes associated with these processes.[7]

-

Methodology:

-

Sample Preparation: A small quantity (typically 1-5 mg) of the nitrotoluene compound is accurately weighed and hermetically sealed in a crucible (e.g., aluminum, or high-pressure gold for energetic materials to suppress evaporation).[10]

-

Instrument Setup: The sample and an empty reference crucible are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen).

-

Thermal Program: The temperature is increased at a constant rate (e.g., 1, 5, or 10 °C/min).[7][10]

-

Data Acquisition: The instrument records the differential heat flow. Exothermic events, such as decomposition, result in a positive peak.

-

Analysis: The onset temperature of the exothermic peak is taken as the initial decomposition temperature. The area under the peak is integrated to calculate the enthalpy of decomposition (in J/g).[7]

-

Combustion Calorimetry

-

Principle: This technique is used to determine the standard enthalpy of formation by precisely measuring the heat released during the complete combustion of a substance in a high-pressure oxygen environment.[5] The heat of combustion is a direct measure of the chemical energy stored in the molecule.[11]

-

Methodology:

-

Sample Preparation: A pressed pellet of the purified nitrotoluene sample is weighed and placed in a crucible inside a high-pressure vessel known as a "bomb."

-

Bomb Assembly: The bomb is sealed and pressurized with pure oxygen (e.g., to 3.0 MPa).

-

Calorimeter Setup: The bomb is submerged in a known quantity of water in a well-insulated calorimeter. The system's temperature is allowed to equilibrate.

-

Ignition: The sample is ignited via an electrical fuse.

-

Temperature Measurement: The temperature change of the water bath is recorded with high precision until thermal equilibrium is re-established.

-

Calculation: The energy of combustion is calculated based on the temperature rise and the pre-determined energy equivalent of the calorimeter. The standard enthalpy of formation is then derived using Hess's Law.

-

Computational Chemistry (Density Functional Theory - DFT)

-

Principle: DFT is a quantum-chemical modeling method used to investigate the electronic structure of molecules. It is employed to calculate thermodynamic properties and to map out potential energy surfaces for chemical reactions, thereby elucidating decomposition mechanisms and predicting activation energies.[12][13]

-

Methodology:

-

Model Building: The 3D structure of the nitrotoluene molecule is built in silico.

-

Functional and Basis Set Selection: A suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) are chosen to approximate the electronic energy of the system.[14]

-

Geometry Optimization: The energy of the molecular structure is minimized to find its most stable conformation.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm the structure is a true minimum on the potential energy surface and to derive thermochemical data like enthalpy and Gibbs free energy.

-

Transition State Search: To study a reaction pathway, the structure of the transition state is located and optimized. Its identity is confirmed by the presence of a single imaginary frequency.

-

Energy Profile: The energies of reactants, transition states, and products are calculated to determine the activation barriers and reaction enthalpies for postulated decomposition pathways.[12][14]

-

Visualizations: Workflows and Decomposition Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

Caption: General workflow for assessing the thermodynamic stability of energetic materials.

Caption: Key unimolecular decomposition pathways for TNT at different temperatures.[12][13]

Discussion of Decomposition Mechanisms

The thermal decomposition of substituted nitrotoluenes is not governed by a single mechanism but rather by competing pathways whose dominance is highly dependent on temperature.[12][13]

-

At Low Temperatures (below ~1250 K): For TNT, computational studies have shown that the most favorable pathway, both kinetically and thermodynamically, involves the methyl group.[12] An intramolecular hydrogen transfer from the methyl group to an ortho-nitro group leads to the formation of an aci-nitro intermediate, which subsequently eliminates water to form 2,4-dinitroanthranil.[13]

-

At High Temperatures (above ~1500 K): As temperature increases, the homolytic cleavage of the C-NO₂ bond becomes the dominant decomposition pathway.[12] This high-energy process, requiring approximately 300 kJ/mol, generates a dinitrotoluyl radical and a nitrogen dioxide radical (•NO₂), initiating a radical chain reaction that leads to rapid energy release.[2][13]

-

Alternative Pathways: Another potential mechanism is the rearrangement of the nitro group (-NO₂) to a nitrite group (-ONO), followed by the homolysis of the weaker O-NO bond. While this pathway can be thermodynamically favorable, it is generally kinetically unfavorable due to a high activation barrier for the initial rearrangement step.[12][13]

The presence of impurities can also significantly affect thermal stability, often by catalyzing decomposition reactions and lowering the temperature required for initiation.[8]

Conclusion

The thermodynamic stability of substituted nitrotoluenes is a complex function of their molecular structure, temperature, and environment. Quantitative data from techniques like DSC and combustion calorimetry, combined with mechanistic insights from computational studies, provide a robust framework for assessing the reactivity and potential hazards of these compounds. For mononitrotoluenes, thermochemical data provide a clear ranking of isomer stability, while for highly energetic materials like TNT, understanding the shift in decomposition mechanisms with temperature is critical for safety and performance modeling. This guide consolidates essential data and methodologies, offering a foundational resource for professionals working with these materials.

References

- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. researchgate.net [researchgate.net]

- 6. 4-Nitrotoluene | C7H7NO2 | CID 7473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. osti.gov [osti.gov]

- 9. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]

- 10. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 11. reddit.com [reddit.com]

- 12. scholars.huji.ac.il [scholars.huji.ac.il]

- 13. Mechanism of thermal unimolecular decomposition of TNT (2,4,6-trinitrotoluene): a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Electronic Influence of Substituents on Nitrotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental electronic effects of substituents on the nitrotoluene core, a crucial aspect in understanding the reactivity, acidity, and overall chemical behavior of this important class of compounds. The strategic placement of electron-donating or electron-withdrawing groups on the aromatic ring can profoundly alter the properties of the nitro and methyl functionalities, influencing reaction rates, directing the course of further chemical transformations, and impacting biological activity. This document provides a comprehensive overview of these electronic effects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying principles.

Introduction to Electronic Effects

The electronic landscape of a substituted nitrotoluene molecule is governed by the interplay of two primary effects: the inductive effect and the resonance effect .

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds of the molecule and is a consequence of the differing electronegativities of the atoms. Electron-withdrawing groups (EWGs) pull electron density towards themselves (-I effect), while electron-donating groups (EDGs) push electron density away (+I effect). The inductive effect weakens with distance from the substituent.

-

Resonance Effect (R or M): This effect involves the delocalization of pi (π) electrons through the conjugated system of the aromatic ring. Electron-donating groups with lone pairs of electrons (e.g., -NH₂, -OH, -OR) can donate electron density to the ring through resonance (+R effect). Conversely, groups with π bonds to electronegative atoms (e.g., -NO₂, -CN, -C=O) can withdraw electron density from the ring via resonance (-R effect).

The net electronic influence of a substituent is a combination of its inductive and resonance effects. This combined effect dictates the electron density at various positions on the aromatic ring and on the methyl group, thereby influencing the molecule's reactivity and acidity.

Quantitative Analysis of Electronic Effects

The electronic influence of substituents can be quantified using various parameters, most notably Hammett constants and pKa values.

Hammett Constants

The Hammett equation, log(k/k₀) = σρ or log(K/K₀) = σρ, provides a linear free-energy relationship that quantitatively describes the effect of meta- and para-substituents on the reactivity of a benzene derivative.[1][2][3]

-

σ (Sigma): The substituent constant, which is a measure of the electronic effect of a particular substituent. Positive σ values indicate electron-withdrawing groups, while negative values signify electron-donating groups. Different sigma scales exist (e.g., σ, σ⁺, σ⁻) to account for reactions involving the development of positive or negative charges that can be stabilized by resonance.

-

ρ (Rho): The reaction constant, which reflects the sensitivity of a particular reaction to the electronic effects of the substituents.[1]

The following table summarizes Hammett constants for a range of common substituents.

| Substituent | σ_meta | σ_para | σ⁺_para | σ⁻_para |

| -NH₂ | -0.16 | -0.66 | -1.30 | - |

| -OH | +0.12 | -0.37 | -0.92 | - |

| -OCH₃ | +0.12 | -0.27 | -0.78 | - |

| -CH₃ | -0.07 | -0.17 | -0.31 | - |

| -H | 0.00 | 0.00 | 0.00 | 0.00 |

| -F | +0.34 | +0.06 | -0.07 | - |

| -Cl | +0.37 | +0.23 | +0.11 | - |

| -Br | +0.39 | +0.23 | +0.15 | - |

| -I | +0.35 | +0.18 | +0.13 | - |

| -CN | +0.56 | +0.66 | +0.66 | +0.88 |

| -COCH₃ | +0.38 | +0.50 | - | +0.84 |

| -NO₂ | +0.71 | +0.78 | +0.79 | +1.27 |

| -N(CH₃)₂ | -0.15 | -0.83 | -1.7 | - |

| -CF₃ | +0.43 | +0.54 | - | - |

Acidity of Benzylic Protons (pKa)

The electronic effects of substituents on the nitrotoluene ring directly impact the acidity of the protons on the methyl group (benzylic protons). Electron-withdrawing groups stabilize the resulting benzylic carbanion formed upon deprotonation through inductive and/or resonance effects, thereby increasing the acidity (lowering the pKa). Conversely, electron-donating groups destabilize the carbanion, leading to decreased acidity (higher pKa).[4][5]

The following table presents the pKa values of the methyl protons for a series of para-substituted toluenes, illustrating the influence of the substituent on benzylic acidity.

| Substituent (in para-position) | pKa of Methyl Protons |

| -H | ~43 |

| -CH₃ | ~44 |

| -OCH₃ | ~44 |

| -Cl | ~41 |

| -CN | ~37 |

| -NO₂ | ~36 |

Visualization of Electronic Effects and Experimental Workflows

Visual diagrams are essential for conceptualizing the complex interplay of electronic effects and for outlining experimental procedures.

References

commercial suppliers of 2-Chloro-4-fluoro-5-nitrotoluene for research

An In-depth Technical Guide to 2-Chloro-4-fluoro-5-nitrotoluene for Research Professionals

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in utilizing this compound. This versatile chemical intermediate is a valuable building block in the synthesis of a range of organic molecules, particularly in the fields of pharmaceuticals and agrochemicals.

Physicochemical Properties and Commercial Availability

This compound, with CAS number 112108-73-3, is a substituted aromatic compound.[1][2][3][4] Its molecular formula is C7H5ClFNO2, and it has a molecular weight of 189.57 g/mol .[1][3][4] This compound typically appears as a white to yellow or green crystalline powder and has a melting point in the range of 38 to 42 °C.[1] Several commercial suppliers offer this reagent for research purposes, with purities generally ranging from 97% to over 98%.

A summary of key quantitative data from various suppliers is presented in the table below for easy comparison.

| Supplier | CAS Number | Purity | Molecular Formula | Molecular Weight | Melting Point (°C) |

| Chem-Impex | 112108-73-3 | ≥ 98% (GC) | C7H5ClFNO2 | 189.57 | 38 - 42 |

| Thermo Scientific | 112108-73-3 | 97% | C7H5ClFNO2 | - | - |

| ChemScene | 112108-73-3 | ≥98% | C7H5ClFNO2 | 189.57 | - |

| Lab Pro Inc | 112108-73-3 | Min. 98.0% (GC) | C7H5ClFNO2 | 189.57 | 40 |

| Oakwood Chemical | 112108-73-3 | 97% | C7H5ClFNO2 | 189.57 | - |

Note: Data not provided by the supplier is indicated with "-".

Applications in Research and Development

This compound is a key intermediate in the synthesis of more complex molecules.[1] Its chemical structure, featuring chloro, fluoro, and nitro functional groups, allows for a variety of chemical transformations.[1] In the pharmaceutical industry, it serves as a starting material for the development of novel therapeutic agents, including anti-cancer drugs and antibiotics.[1] In the agrochemical sector, it is utilized in the formulation of herbicides and pesticides.[1]

Experimental Protocol: Synthesis of 2-Chloro-4-fluoro-5-nitrobenzoic acid

The following is a representative experimental protocol for the synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid, a derivative of this compound, which highlights a potential application of the latter's precursor in a multi-step synthesis. This process involves the photochlorination of 2-chloro-4-fluorotoluene, followed by nitration and subsequent hydrolysis-oxidation.

Materials:

-

2-chloro-4-fluorotoluene

-

Concentrated sulfuric acid

-

Fuming nitric acid

-

Hydrogen peroxide

-

Solvent for recrystallization (e.g., methanol/water, ethanol/water, ethyl acetate, toluene, or chlorobenzene)[5]

-

Light source (e.g., fluorescent lamp, ultraviolet lamp, or high-pressure mercury lamp)[5]

Methodology:

-

Photochlorination: 2-chloro-4-fluorotoluene is subjected to a photochlorination free radical reaction to synthesize 2-chloro-4-fluorobenzylidene dichloride.[5] This reaction is typically carried out at a temperature of 60-100°C using a suitable light source.[5]

-

Nitration: The resulting 2-chloro-4-fluorobenzylidene dichloride is dissolved in a solvent and nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid.[5] The nitration reaction is generally performed at a temperature between 0-30°C.[5] After the reaction is complete, the mixture is cooled with ice, and the solvent is evaporated after layer separation to yield 2-chloro-4-fluoro-5-nitrobenzylidene dichloride.[5]

-

Hydrolysis and Oxidation: The 2-chloro-4-fluoro-5-nitrobenzylidene dichloride is then hydrolyzed and oxidized to form 2-chloro-4-fluoro-5-nitrobenzoic acid.[5] The oxidation step can be carried out using an oxidizing agent such as hydrogen peroxide at a temperature of 40-70°C.[5]

-

Purification: The final product, 2-chloro-4-fluoro-5-nitrobenzoic acid, is purified by recrystallization from a suitable solvent.[5]

Visualizing the Synthesis Pathway

The following diagram illustrates the synthetic workflow for converting 2-chloro-4-fluorotoluene into 2-chloro-4-fluoro-5-nitrobenzoic acid.

Caption: Synthetic pathway from 2-chloro-4-fluorotoluene.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 3. chemscene.com [chemscene.com]

- 4. labproinc.com [labproinc.com]

- 5. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ceritinib Intermediates from 2-Chloro-4-fluoro-5-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of key intermediates of Ceritinib, a potent anaplastic lymphoma kinase (ALK) inhibitor, starting from 2-Chloro-4-fluoro-5-nitrotoluene. The protocols outlined herein describe a reliable synthetic route, offering practical guidance for researchers in medicinal chemistry and process development. All quantitative data is summarized for clarity, and key transformations are visualized through diagrams to facilitate understanding of the experimental workflow.

Introduction

Ceritinib (Zykadia®) is a second-generation ALK inhibitor approved for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC). The synthesis of Ceritinib involves the construction of a complex molecular architecture, for which the efficient preparation of key intermediates is crucial. This document focuses on a synthetic pathway commencing with the nitration of 2-Chloro-4-fluorotoluene to yield this compound, which serves as a pivotal starting material. Subsequent functional group transformations, including etherification, Suzuki coupling, reduction, and protection, lead to the formation of tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate, a significant intermediate in the total synthesis of Ceritinib.

Synthetic Pathway Overview

The overall synthetic scheme for the preparation of the Ceritinib intermediate, tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate, starting from 2-Chloro-4-fluorotoluene is depicted below.

Caption: Synthetic pathway from 2-Chloro-4-fluorotoluene to the key Ceritinib intermediate.

Experimental Protocols

Step 1: Synthesis of this compound

This protocol describes the nitration of 2-Chloro-4-fluorotoluene to produce this compound.

Reaction Scheme:

Caption: Nitration of 2-Chloro-4-fluorotoluene.

Protocol:

-

To a solution of 2-chloro-4-fluorotoluene (28.91 g, 0.20 mol) in 100 mL of 1,2-dichloroethane, slowly add 76 mL (1.40 mol) of 98% concentrated sulfuric acid while maintaining the temperature at 0°C.[1]

-

To this mixture, add potassium nitrate (25.28 g, 0.25 mol) portion-wise, ensuring the reaction temperature is maintained between 0-10°C.[1]

-

Stir the reaction mixture vigorously for 4 hours at 0-10°C. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

-

Upon completion, pour the reaction mixture into an ice-water mixture and stir.[1]

-

Separate the organic layer, and extract the aqueous layer with 1,2-dichloroethane.

-

Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield this compound as a solid.

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-4-fluorotoluene | [1] |

| Reagents | Potassium Nitrate, Sulfuric Acid | [1] |

| Solvent | 1,2-Dichloroethane | [1] |

| Temperature | 0-10°C | [1] |

| Reaction Time | 4 hours | [1] |

| Yield | 94.3% | [1] |

Step 2: Synthesis of 2-Chloro-4-isopropoxy-5-nitrotoluene

This protocol details the etherification of this compound with isopropanol.

Reaction Scheme:

Caption: Etherification of this compound.

Protocol:

-

Dissolve this compound in isopropanol.

-

Add a suitable base, such as cesium carbonate (Cs2CO3), to the solution.

-

Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the isopropanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain 2-Chloro-4-isopropoxy-5-nitrotoluene.

| Parameter | Value |

| Starting Material | This compound |

| Reagent | Isopropanol, Cesium Carbonate |

| Solvent | Isopropanol |

| Temperature | Reflux |

| Yield | (Not specified in provided abstracts) |

Step 3: Synthesis of 4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine

This protocol describes the Suzuki coupling of 2-Chloro-4-isopropoxy-5-nitrotoluene with 4-pyridineboronic acid.

Reaction Scheme:

Caption: Suzuki coupling reaction.

Protocol:

-

To a reaction vessel, add 2-Chloro-4-isopropoxy-5-nitrotoluene, 4-pyridineboronic acid, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), and a base (e.g., K3PO4).[2]

-

Add a suitable solvent, such as a mixture of toluene and water.

-

Degas the mixture and then heat it under a nitrogen atmosphere until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture and dilute it with an organic solvent.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Concentrate the solution and purify the crude product by column chromatography to obtain 4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine.

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-4-isopropoxy-5-nitrotoluene | [2] |

| Reagents | 4-Pyridineboronic acid, Pd2(dba)3, K3PO4 | [2] |

| Ligand | 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl | [2] |

| Solvent | Toluene/Water | |

| Atmosphere | Nitrogen | [2] |

| Yield | (Not specified in provided abstracts) |

Step 4: Synthesis of 4-(4-Amino-5-isopropoxy-2-methylphenyl)piperidine

This protocol covers the reduction of both the nitro group and the pyridine ring of 4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine.

Reaction Scheme:

Caption: Reduction of the nitro and pyridine moieties.

Protocol:

-

Dissolve 4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine in a suitable solvent such as methanol or ethanol.

-

Add a hydrogenation catalyst, for example, Raney Nickel or Platinum(IV) oxide (PtO2).

-

Pressurize the reaction vessel with hydrogen gas (e.g., 0.3-0.4 MPa).[3]

-

Stir the reaction mixture at a suitable temperature (e.g., 40-45°C) for several hours until the reaction is complete.[3]

-

Carefully filter off the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-(4-Amino-5-isopropoxy-2-methylphenyl)piperidine.

| Parameter | Value | Reference |

| Starting Material | 4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine | |

| Catalyst | Raney Nickel or PtO2 | [3] |

| Solvent | Methanol/Isopropanol | [3] |

| Hydrogen Pressure | 0.3-0.4 MPa | [3] |

| Temperature | 40-45°C | [3] |

| Reaction Time | 5 hours | [3] |

| Yield | 99.1% | [3] |